molecular formula C12H8ClNO3S B2464164 1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride CAS No. 220956-42-3

1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride

Cat. No. B2464164
CAS RN: 220956-42-3
M. Wt: 281.71
InChI Key: QCMJKMULXRHZKZ-UHFFFAOYSA-N
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Description

“1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride” is a chemical compound with the molecular formula C12H8ClNO3S . It is related to the compound “2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide”, which has been studied as a potential TNF-α inhibitor .


Synthesis Analysis

The synthesis of this compound and its analogs has been explored in the context of developing potent TNF-α inhibitors . The process involved screening a commercial compound library for analogs based on shape similarity, followed by testing for binding affinity. The most potent compounds were then further optimized through rational design .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by its molecular formula C12H8ClNO3S . Further details about its structure would require more specific information or advanced analytical techniques.

Scientific Research Applications

Enzyme Inhibitory Potential

Research by Abbasi et al. (2019) explored the enzyme inhibitory potential of sulfonamides, starting from a compound structurally related to 1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride. These compounds showed significant inhibitory activity against yeast α-glucosidase and weaker activity against acetylcholinesterase, which could be promising for certain medical applications (Abbasi et al., 2019).

Synthesis of Nitrogen-Containing Heterocyclic Compounds

Wang et al. (2018) described the silver-catalyzed stereoselective synthesis of polysubstituted 1,2-dihydrobenzo[cd]indoles, which can be converted to benzo[cd]indol-2(1H)-ones, both important biological and pharmaceutical cores. This research highlights the potential of these compounds in drug development and biochemistry (Wang et al., 2018).

Antitumor Potential

Research by Joseph et al. (1997) detailed the synthetic routes for compounds like 6,7-dihydrobenzo[4,5]cyclohept[1,2-b]indol-12(5H)-one from related compounds, with potential antitumor activity. This research opens avenues for exploring the therapeutic potential of such compounds in oncology (Joseph et al., 1997).

Applications in Organic Chemistry

Dushamov et al. (2020) investigated the treatment of certain compounds with chlorosulfonic acid, producing derivatives that could react to form sulfonic acids, esters, and amides. This study contributes to the broader understanding of organic synthesis and the potential applications of sulfonyl chlorides in chemical reactions (Dushamov et al., 2020).

Creation of Amino Acid Derivatives

Riabchenko et al. (2020) explored the creation of amino acid derivatives of a compound similar to this compound. This study demonstrates the potential of these compounds in developing new bioactive materials and drugs (Riabchenko et al., 2020).

Future Directions

The research on “2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide”, an analog of “1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride”, suggests that these compounds could be developed as potent TNF-α inhibitors . The most potent compound identified in the study can be further optimized for its activity and properties . This provides insights into designing small molecule inhibitors directly targeting TNF-α and for protein-protein interaction inhibitor design .

properties

IUPAC Name

1-methyl-2-oxobenzo[cd]indole-6-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3S/c1-14-9-5-6-10(18(13,16)17)7-3-2-4-8(11(7)9)12(14)15/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMJKMULXRHZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C3C(=C(C=C2)S(=O)(=O)Cl)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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